Methyl 2-(2-methylphenoxy)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
21905-71-5 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2-methylphenoxy)benzoate |
InChI |
InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15(16)17-2/h3-10H,1-2H3 |
InChI Key |
GPAFDQWKRXEIFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Williamson ether synthesis is the most direct method for constructing the ether linkage in methyl 2-(2-methylphenoxy)benzoate. This two-step approach involves:
-
Synthesis of Methyl 2-(Bromomethyl)benzoate :
Bromination of methyl 2-methylbenzoate at the benzylic position is achieved using N-bromosuccinimide (NBS) under radical initiation or with HBr in the presence of a peroxide. The resulting methyl 2-(bromomethyl)benzoate serves as the electrophilic component. -
Nucleophilic Substitution with 2-Methylphenol :
A mixture of methyl 2-(bromomethyl)benzoate (0.009 mol), 2-methylphenol (0.009 mol), and potassium carbonate (0.018 mol) in acetonitrile is refluxed for 2 hours. The base deprotonates 2-methylphenol, generating a phenoxide ion that attacks the brominated carbon, forming the ether bond.
Key Data :
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure and purified via column chromatography (silica gel, ethyl acetate/hexane). Recrystallization in acetone yields colorless crystals suitable for X-ray diffraction.
Fischer Esterification of 2-(2-Methylphenoxy)benzoic Acid
Precursor Synthesis
The carboxylic acid precursor, 2-(2-methylphenoxy)benzoic acid, is synthesized via Williamson ether synthesis between 2-hydroxybenzoic acid and 2-methylphenol. Reaction conditions mirror Section 1.1, with acetonitrile and K₂CO₃.
Esterification Protocol
The acid (0.044 mol) is dissolved in methanol (7.0 equiv) with concentrated H₂SO₄ (1.5 equiv) and refluxed for 3 hours. Water is removed via azeotropic distillation using a Dean-Stark trap to shift equilibrium toward ester formation.
Key Data :
Workup
The crude product is extracted with ethyl acetate, washed with NaHCO₃ (to neutralize residual acid), and dried over MgSO₄. Solvent evaporation yields this compound as a colorless liquid.
Alternative Routes: Copper-Mediated Coupling
Ullmann-Type Coupling
Aryl halides (e.g., methyl 2-iodobenzoate) and 2-methylphenol undergo copper-catalyzed coupling in the presence of K₃PO₄ and a ligand (e.g., 1,10-phenanthroline) at 110°C. While less common, this method avoids brominated intermediates.
Key Data :
Optimization and Yield Analysis
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity in Williamson synthesis, while protic solvents (methanol) favor Fischer esterification.
Catalytic Efficiency
H₂SO₄ outperforms p-TsOH in Fischer esterification due to stronger acidity, while K₂CO₃ in Williamson synthesis minimizes ester hydrolysis.
Characterization and Crystallographic Data
X-Ray Diffraction Analysis
Single-crystal X-ray studies confirm the planar geometry of this compound:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 2-(2-methylphenoxy)benzoic acid.
Reduction: Formation of 2-(2-methylphenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal and Antimicrobial Properties
Methyl 2-(2-methylphenoxy)benzoate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit notable antifungal and antimicrobial activities. For instance, studies have shown that methyl 3-[(2-methylphenoxy)methyl]benzoate derivatives are effective against various fungal strains, making them valuable in treating fungal infections .
1.2 Diuretic and Anticancer Activities
In addition to antifungal properties, these compounds have demonstrated diuretic effects and potential anticancer activity. Research indicates that certain derivatives of this compound can inhibit tumor growth in specific cancer models, suggesting their utility in cancer therapy .
1.3 Antianaphylactic Effects
The compound also exhibits antianaphylactic properties, making it a candidate for further development in allergy treatments. The structural characteristics of this compound contribute to its biological activity, as the planar conformation and minimal dihedral angles facilitate interactions with biological targets .
Agricultural Applications
2.1 Herbicidal Activity
This compound derivatives have been studied for their herbicidal properties. Compounds with substituted phenoxy groups demonstrate enhanced effectiveness as herbicides compared to their unsubstituted counterparts. This is attributed to their ability to disrupt plant growth processes at the biochemical level .
2.2 Pesticide Formulations
The compound can be incorporated into pesticide formulations, where it acts as an active ingredient or synergist. Its application can be as a solid or in vaporized form, often combined with carriers and additives to enhance efficacy and stability .
Synthesis and Structural Analysis
3.1 Synthetic Pathways
The synthesis of this compound typically involves the reaction of 2-methyphenol with methyl 3-(bromomethyl)benzoate in the presence of potassium carbonate under reflux conditions. The yield from this reaction can reach up to 88%, demonstrating an efficient synthetic route for producing this compound .
3.2 Crystal Structure Analysis
The crystal structure of this compound reveals a planar arrangement conducive to its biological activity. The analysis shows minimal intermolecular contacts, which may influence its solubility and interaction with biological systems .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthesis Parameters for this compound
| Reactants | Conditions | Yield (%) |
|---|---|---|
| 2-Methyphenol + Methyl 3-(bromomethyl)benzoate | Reflux with K₂CO₃ in acetonitrile | Up to 88% |
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by Orlek et al. (1991) demonstrated the antifungal efficacy of methyl benzoate derivatives against Candida albicans, highlighting the potential for developing new antifungal agents based on this compound.
Case Study 2: Herbicide Development
Research published on substituted phenoxybenzoic acids indicated that compounds similar to this compound could serve as effective herbicides, leading to further exploration in agricultural applications .
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological molecules. The aromatic ring can also participate in π-π interactions with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The biological and chemical properties of methyl benzoate derivatives are highly dependent on substituent groups. Key analogs include:
Key Observations :
Physicochemical Properties
Key Observations :
- This compound’s planarity may facilitate crystallinity and stability in solid-state formulations .
- Higher molecular weight in chlorinated analogs correlates with increased melting points and thermal stability .
Biological Activity
Methyl 2-(2-methylphenoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound, with the molecular formula , consists of a benzoate moiety linked to a 2-methylphenoxy group. The compound can be synthesized through various methods, typically involving the reaction of 2-methylphenol with methyl 2-bromobenzoate in the presence of a base, such as potassium carbonate, under reflux conditions.
Synthesis Reaction
Biological Activities
The biological activities of this compound have been explored in several studies, highlighting its potential as an anti-inflammatory, antimicrobial, and antifungal agent.
Anti-inflammatory Activity
Research indicates that this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways. Its structural similarities to known anti-inflammatory drugs suggest that it could interact with enzymes involved in inflammation, potentially reducing cytokine production and inflammatory cell migration .
Antimicrobial and Antifungal Properties
Several studies have documented the antimicrobial and antifungal properties of this compound. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, its antifungal activity has been confirmed against pathogens such as Candida albicans and Aspergillus niger .
The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with target proteins. These interactions enhance its binding affinity to enzymes involved in inflammatory responses and microbial inhibition .
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains comparable to standard antibiotics. For example, it showed an MIC of 32 µg/mL against E. coli, demonstrating notable antimicrobial activity .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(2-methylphenoxy)benzoate, and how can reaction conditions be optimized?
- Methodology :
- Microwave-assisted synthesis : React 2-chlorobenzoic acid derivatives with 2-methylphenol under microwave irradiation in dry media for rapid esterification (reaction time: 10–15 min, yield: ~85%) .
- Conventional esterification : Use acid catalysis (e.g., H₂SO₄) with methyl benzoate precursors and 2-methylphenol under reflux (reaction time: 4–6 hours, yield: ~70%) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., toluene vs. DMF) to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
- IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and phenolic C-O-C vibrations (~1250 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) reveals planar molecular geometry (r.m.s. deviation: 0.037 Å) and dihedral angles between aromatic rings (e.g., 2.30° in C16H16O3) .
Q. What are the primary applications of this compound in pharmacological research?
- Bactericidal agents : Derivatives with (methoxyimino)acetate groups show enhanced activity against Gram-positive bacteria (e.g., S. aureus MIC: 2–4 µg/mL) .
- Drug delivery : Ester linkages enable controlled release in pH-sensitive formulations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
- Approach :
- Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., methyl groups) .
- Cross-validate with ORTEP-3 to visualize anisotropic displacement parameters and hydrogen bonding (e.g., C—H⋯O interactions) .
- Case study : For C16H16O3, refine data at 200 K (MoKα radiation, R factor: 0.044) and compare with DFT-optimized geometries to resolve planar conformation ambiguities .
Q. What strategies mitigate synthetic challenges in preparing derivatives with bulky substituents?
- Steric hindrance management :
- Employ Ullmann coupling for aryl-ether bond formation under CuI catalysis (yield improvement: 20–30%) .
- Use microwave irradiation to accelerate reactions involving sterically hindered phenols (e.g., 2-methylphenoxy groups) .
Q. How do substituent variations (e.g., methoxyimino vs. hydroxyimino groups) influence biological activity?
- Structure-activity relationship (SAR) :
- Methoxyimino derivatives (e.g., 490-M19) exhibit higher metabolic stability (t₁/₂: ~8 hours in liver microsomes) compared to hydroxyimino analogs (t₁/₂: ~2 hours) .
- Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility .
- Experimental validation : Test derivatives in in vitro cytotoxicity assays (e.g., HepG2 cells) to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
